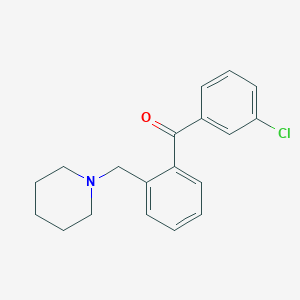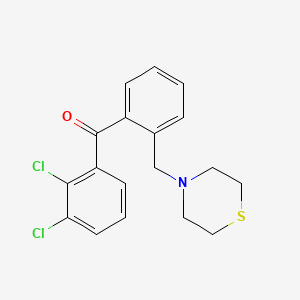
3,4-Dibrom-1H-indazol-6-carbonsäure
Übersicht
Beschreibung
3,4-Dibromo-1H-indazole-6-carboxylic acid: is a heterocyclic organic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. The presence of bromine atoms at the 3 and 4 positions, along with a carboxylic acid group at the 6 position, makes this compound particularly interesting for various chemical and biological applications.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3,4-Dibromo-1H-indazole-6-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its bromine atoms provide reactive sites for further functionalization, making it valuable in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Indazole derivatives have shown promise in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial activities.
Medicine: In medicinal chemistry, 3,4-Dibromo-1H-indazole-6-carboxylic acid is explored for its potential to inhibit specific enzymes or receptors. Its derivatives are being investigated for their efficacy in treating diseases such as cancer and infectious diseases.
Industry: In the industrial sector, this compound can be used in the development of new materials, including polymers and advanced coatings. Its unique chemical properties make it suitable for various applications in material science.
Wirkmechanismus
Target of Action
Indazole derivatives, such as 3,4-Dibromo-1H-indazole-6-carboxylic acid, have been found to have a wide variety of medicinal applications . They can act as selective inhibitors of phosphoinositide 3-kinase δ , which plays a crucial role in cellular functions such as cell growth and proliferation.
Mode of Action
Indazole derivatives are known to interact with their targets, leading to changes in cellular functions . For instance, they can inhibit the activity of certain enzymes, leading to a decrease in cell proliferation .
Biochemical Pathways
Indazole derivatives are known to affect various biochemical pathways related to cell growth and proliferation .
Result of Action
Indazole derivatives have been found to have anticancer, antiangiogenic, and antioxidant activities . They can inhibit the viability of certain cancer cell lines and have the potential to inhibit proangiogenic cytokines associated with tumor development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-1H-indazole-6-carboxylic acid typically involves the bromination of 1H-indazole derivatives. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions to ensure selective bromination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the reagents and reaction conditions efficiently.
Analyse Chemischer Reaktionen
Types of Reactions: 3,4-Dibromo-1H-indazole-6-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiolate in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amino-indazole derivatives, while coupling reactions can produce biaryl compounds.
Vergleich Mit ähnlichen Verbindungen
- 3,4-Dibromo-1H-indazole
- 6-Bromo-1H-indazole-4-carboxylic acid
- 3,4-Dibromo-6-hydroxy-1H-indazole
- 3,4,6-Tribromo-1H-indazole
Uniqueness: 3,4-Dibromo-1H-indazole-6-carboxylic acid is unique due to the specific positioning of its bromine atoms and carboxylic acid group. This unique structure imparts distinct chemical reactivity and biological activity compared to other indazole derivatives. Its ability to undergo various chemical transformations and its potential in drug design make it a valuable compound in both research and industrial applications.
Eigenschaften
IUPAC Name |
3,4-dibromo-2H-indazole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2N2O2/c9-4-1-3(8(13)14)2-5-6(4)7(10)12-11-5/h1-2H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYVNSZNNNVOPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)Br)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10646397 | |
| Record name | 3,4-Dibromo-2H-indazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885523-51-3 | |
| Record name | 3,4-Dibromo-2H-indazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10646397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Carboethoxy-3'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1613879.png)
![Cyclopentyl 3-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]phenyl ketone](/img/structure/B1613881.png)

![Ethyl 3-[3-[(4-methylpiperazin-1-yl)methyl]benzoyl]benzoate](/img/structure/B1613883.png)







